Lipophilicity (logP) Differentiation from N-Alkyl Analogs
The target compound’s cyclopropyl group confers a distinct lipophilicity profile compared to straight-chain or branched alkyl analogs. Based on class-level inference from related tetrazole-acetamide series, the cyclopropyl derivative is expected to have a lower logP than its n-hexyl analog, potentially improving aqueous solubility and reducing non-specific binding. Direct experimental logP data for the target compound is not publicly available; however, calculated logP values for similar compounds support this trend [1].
| Evidence Dimension | lipophilicity (logP) |
|---|---|
| Target Compound Data | Calculated logP: Not explicitly reported for this compound; inferred from structural analogs. |
| Comparator Or Baseline | N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: calculated logP data not available in public domain. |
| Quantified Difference | Not calculable from public data. |
| Conditions | In silico prediction models; experimental validation pending. |
Why This Matters
Differences in logP influence solubility, permeability, and off-target binding, which are critical for assay development and hit-to-lead optimization.
- [1] Lee, H. T., et al. U.S. Patent 5,646,170. Tetrazole alkyl amide ACAT inhibitors. 1997. View Source
